1-[(Methylthio)methyl]piperidine
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Overview
Description
1-[(Methylthio)methyl]piperidine is an organic compound characterized by a piperidine ring substituted with a methylthio group at the 1-position
Mechanism of Action
Target of Action
1-[(Methylthio)methyl]piperidine, also known as MTMP, is an organic compound with the molecular formula C7H15NS. Piperidine derivatives, such as MTMP, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . The benzyl-piperidine group, which is similar to MTMP, is often a necessary part for the successful inhibition of cholinesterase receptors .
Mode of Action
. This interaction could potentially inhibit the function of the enzyme, leading to various downstream effects.
Biochemical Pathways
They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Result of Action
For example, they have been utilized as anticancer agents, with some derivatives showing potent cytotoxic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(Methylthio)methyl]piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with methylthiomethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding this compound as the primary product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(Methylthio)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives without the methylthio group.
Substitution: Piperidine derivatives with different substituents at the 1-position.
Scientific Research Applications
1-[(Methylthio)methyl]piperidine has several applications in scientific research:
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, including its use as a precursor for drug development, is ongoing.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Comparison with Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom, widely used in organic synthesis.
1-Methylpiperidine: Similar to 1-[(Methylthio)methyl]piperidine but with a methyl group instead of a methylthio group.
Thiopiperidine: Contains a sulfur atom in the ring, offering different chemical properties.
Uniqueness: this compound is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for developing new chemical entities and exploring novel therapeutic applications .
Properties
IUPAC Name |
1-(methylsulfanylmethyl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS/c1-9-7-8-5-3-2-4-6-8/h2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGBLGWWFQCJAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCN1CCCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380371 |
Source
|
Record name | 1-[(methylthio)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17859-41-5 |
Source
|
Record name | 1-[(methylthio)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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